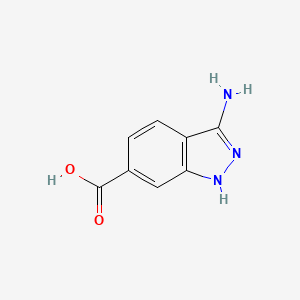

3-amino-1H-indazole-6-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECZTEQDOQLSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469226 | |

| Record name | 3-amino-1H-indazole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871709-92-1 | |

| Record name | 3-amino-1H-indazole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-1H-indazole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 3-amino-1H-indazole-6-carboxylic acid (CAS No: 871709-92-1), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document outlines its known physical and chemical characteristics, provides representative experimental protocols for property determination, and explores its biological relevance, particularly in the context of ion channel modulation.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data for the target compound and its closely related structural analogs, 1H-indazole-6-carboxylic acid and indazole-3-carboxylic acid, for comparative purposes.

Table 1: Key Identifiers and Molecular Properties

| Property | This compound | 1H-indazole-6-carboxylic acid | Indazole-3-carboxylic acid |

| CAS Number | 871709-92-1[1][2] | 704-91-6[3] | 4498-67-3[4][5] |

| Molecular Formula | C₈H₇N₃O₂ | C₈H₆N₂O₂[3] | C₈H₆N₂O₂[4] |

| Molecular Weight | 177.16 g/mol [2] | 162.15 g/mol [3] | 162.15 g/mol [4][6] |

| Appearance | White to off-white powder[1] | - | Off-white to yellow crystalline powder[4] |

Table 2: Physicochemical Data

| Property | This compound | 1H-indazole-6-carboxylic acid | Indazole-3-carboxylic acid |

| Melting Point (°C) | No data available | 302-307[3] | 262-271[4] / 266-270 (dec.)[5] |

| Boiling Point (°C) | No data available | 443.7 ± 18.0 (Predicted)[3] | No data available |

| pKa | No data available | 4.01 ± 0.30 (Predicted)[3] | No data available |

| logP | No data available | No data available | No data available |

| Solubility | Insoluble in water[1] | No data available | No data available |

| Storage Conditions | Stable under recommended storage conditions; sensitive to moisture[1]. Store at 4°C for better preservation[7]. | Sealed in dry, Room Temperature[3] | Store at 0-8°C[4] |

Experimental Protocols

Detailed experimental protocols for determining the specific physicochemical properties of this compound are not widely published. However, this section provides established, generalized methodologies for key experiments relevant to this class of compounds.

A common route for synthesizing 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile with hydrazine. This procedure offers an efficient alternative to traditional methods[8].

Protocol:

-

A solution of an appropriate ortho-fluorobenzonitrile derivative (1.0 mmol) is prepared in a suitable solvent such as ethanol or butanol (20 ml)[9].

-

Hydrazine hydrate (99%) is added in excess (e.g., 10.0 mmol)[9].

-

The reaction mixture is heated in a sealed tube at a specified temperature (e.g., 343 K or reflux) for several hours (e.g., 4 h)[9][10].

-

The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated to dryness under vacuum to yield the crude 3-amino-indazole product[9].

-

Further purification can be achieved through recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and purification of indazole derivatives.

The melting point is a critical indicator of purity. The capillary method is standard for crystalline organic solids.[11]

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pushed into the powder[12]. The tube is then tapped gently or dropped through a long glass tube to pack the sample into the sealed end, filling it to a height of 2-3 mm[13][14].

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or Thiele tube)[12].

-

Measurement: The sample is heated rapidly to about 10-15°C below the expected melting point[12]. The heating rate is then reduced to approximately 1-2°C per minute.

-

Data Recording: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid[13]. A sharp melting range (0.5-1.0°C) typically indicates a pure compound.

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of acidic or basic functional groups.[15][16]

Protocol:

-

Calibration: A pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10)[16].

-

Sample Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in water or a suitable solvent mixture. The ionic strength is kept constant using a salt solution like 0.15 M KCl[16]. The solution is made acidic (e.g., to pH 1.8-2.0) with a strong acid like HCl[16].

-

Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments[16].

-

Data Collection: The pH is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is the inflection point of the curve. The pKa is the pH at the half-equivalence point, as described by the Henderson-Hasselbalch equation[15].

The partition coefficient (logP) is a measure of a compound's lipophilicity. High-Performance Liquid Chromatography (HPLC) offers a rapid alternative to the traditional shake-flask method.[17][18]

Protocol:

-

Phase Preparation: An aqueous phase (e.g., phosphate buffer at pH 7.4) is saturated with octanol, and an octanol phase is saturated with the aqueous buffer. The phases are allowed to separate[18].

-

Sample Preparation: The compound is dissolved in a 50/50 mixture of the prepared octanol and aqueous phases[18]. The mixture is shaken vigorously and allowed to equilibrate (e.g., for 24 hours)[18].

-

Analysis: Aliquots from both the aqueous and octanol layers are separately analyzed by a calibrated HPLC system to determine the concentration of the compound in each phase.

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value[19].

Biological Activity and Signaling Pathway Involvement

Indazole derivatives are a prominent class of scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibition properties.[10][20]

Derivatives of indazole, particularly indazole-3-carboxamides, have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel.[21] The CRAC channel is crucial for calcium signaling in various cell types, including immune cells like mast cells and T lymphocytes.[22][23]

Aberrant activation of mast cells, which is dependent on Ca²⁺ influx through CRAC channels, contributes to autoimmune and inflammatory diseases.[21] The process begins with the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins. STIM1 then oligomerizes and translocates to the plasma membrane, where it binds to and activates Orai1, the pore-forming subunit of the CRAC channel. This activation leads to a sustained influx of extracellular Ca²⁺.

The resulting increase in intracellular calcium concentration ([Ca²⁺]i) triggers downstream signaling cascades, including the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells) and the degranulation of mast cells, releasing pro-inflammatory mediators like TNFα.[22] Indazole-3-carboxamide derivatives can physically block the Orai1 channel pore, thereby inhibiting this entire signaling cascade.[21][22]

The diagram below illustrates the CRAC channel signaling pathway and the point of intervention by indazole-based inhibitors.

References

- 1. This compound - Cas No: 871709-92-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. 6-amino indazole carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3 [sigmaaldrich.com]

- 6. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 871709-92-1|3-氨基-1H-吲唑-6-羧酸|this compound|-范德生物科技公司 [bio-fount.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. ursinus.edu [ursinus.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. web.williams.edu [web.williams.edu]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. longdom.org [longdom.org]

- 18. agilent.com [agilent.com]

- 19. youtube.com [youtube.com]

- 20. jocpr.com [jocpr.com]

- 21. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

3-amino-1H-indazole-6-carboxylic acid predicted molecular weight and formula

This document provides the predicted molecular formula and molecular weight for the compound 3-amino-1H-indazole-6-carboxylic acid, a heterocyclic aromatic organic compound of interest to researchers in medicinal chemistry and drug development.

Predicted Molecular Properties

The molecular formula and weight have been determined based on the structure of the parent compound, 1H-indazole-6-carboxylic acid, with the addition of an amino group at the 3-position. The base formula for 1H-indazole-6-carboxylic acid is C₈H₆N₂O₂. The substitution of a hydrogen atom with an amino group (NH₂) results in a net addition of one nitrogen and one hydrogen atom.

| Property | Predicted Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

Note: As this request pertains to the prediction of fundamental chemical properties, detailed experimental protocols and signaling pathway diagrams are not applicable to this topic.

Spectroscopic and Biological Insights into 3-Amino-1H-Indazole-6-Carboxylic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for 3-amino-1H-indazole-6-carboxylic acid and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as antiproliferative and anti-inflammatory agents. This document aims to serve as a core resource, presenting collated spectroscopic data, detailed experimental protocols, and logical workflows related to their biological evaluation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for a series of 3-amino-1H-indazole analogs, compiled from various research sources. These data are essential for the structural elucidation and characterization of newly synthesized compounds within this chemical class.

Table 1: ¹H NMR Spectroscopic Data for Selected Indazole Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate [1] | CDCl₃ | 8.32 (d, J = 8.0 Hz, 1H), 7.69 (d, J = 8.5 Hz, 1H), 7.61 (d, J = 8.2 Hz, 2H), 7.47 (t, J = 7.6 Hz, 1H), 7.40–7.34 (m, 3H), 4.07 (s, 3H), 2.45 (s, 3H) |

| Methyl 1-phenyl-1H-indazole-3-carboxylate [1] | CDCl₃ | 8.32 (d, J = 8.1 Hz, 1H), 7.76–7.70 (m, 3H), 7.56 (t, J = 7.8 Hz, 2H), 7.51–7.35 (m, 3H), 4.07 (s, 3H) |

| Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate [1] | CDCl₃ | 8.33 (d, J = 8.1 Hz, 1H), 7.75–7.64 (m, 3H), 7.55–7.48 (m, 3H), 7.40 (t, J = 7.5 Hz, 1H), 4.08 (s, 3H) |

| Methyl 1-(4-bromophenyl)-1H-indazole-3-carboxylate [1] | CDCl₃ | 8.33 (d, J = 8.1 Hz, 1H), 7.71–7.63 (m, 5H), 7.51 (t, J = 7.7 Hz, 1H), 7.41 (t, J = 7.5 Hz, 1H), 4.08 (s, 3H) |

| N,N-diethyl-1H-indazole-3-carboxamide | DMSO | 13.76 (s, 1H), 8.04 (d, J = 6.2 Hz, 1H), 7.64 (d, J = 6.4 Hz, 1H), 7.42 (t, J = 5.8 Hz, 1H), 7.28 (t, J = 5.4 Hz, 1H), 3.52-3.77 (m, 4H), 1.23 (t, 6H) |

| (1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone [2] | DMSO | 13.82 (s, 1H), 8.42 (d, J = 2.4 Hz, 2H), 8.06 (d, J = 6.0 Hz, 1H), 7.66 (d, J = 6.2 Hz, 1H), 7.26 (t, J = 5.4 Hz, 1H), 6.77 (t, 1H, J = 5.6 Hz), 4.24 (brt, 2H), 3.82-3.92 (m, 6H) |

| 6-Nitro-3-phenyl-1H-indazole [3] | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) |

Table 2: ¹³C NMR Spectroscopic Data for Selected Indazole Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate [1] | CDCl₃ | 163.1, 140.3, 138.1, 136.7, 136.4, 130.1, 127.5, 124.4, 123.8, 123.6, 122.3, 110.9, 52.1, 21.2 |

| Methyl 1-phenyl-1H-indazole-3-carboxylate [1] | CDCl₃ | 163.1, 140.2, 139.2, 136.7, 129.6, 128.1, 127.7, 124.5, 123.9, 123.8, 122.4, 110.9, 52.2 |

| Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate [1] | CDCl₃ | 162.9, 140.1, 137.8, 137.1, 133.7, 129.7, 128.0, 124.9, 124.5, 123.9, 122.6, 110.6, 52.3 |

| Methyl 1-(4-bromophenyl)-1H-indazole-3-carboxylate [1] | CDCl₃ | 162.9, 140.1, 138.3, 137.2, 132.7, 128.0, 125.2, 124.6, 124.0, 122.6, 121.6, 110.6, 52.3 |

| 6-Nitro-3-phenyl-1H-indazole [3] | CDCl₃ | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 |

| 3-methyl-1-phenyl-1H-indazole [4] | CDCl₃ | 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9 |

Table 3: IR and Mass Spectrometry Data for Selected Indazole Analogs

| Compound | IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) |

| 3-(Ethylamino)indazole [5] | 3310, 3210, 3030, 1630, 1550 | Not specified |

| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate [1] | 2949, 2921, 1708, 1516, 1473, 1439, 1407, 1351, 1249, 1194, 1170, 1118, 1056, 970, 829, 789, 770, 751 | [M]⁺ 266.1048 |

| Methyl 1-phenyl-1H-indazole-3-carboxylate [1] | 3006, 2953, 1727, 1597, 1476, 1458, 1409, 1364, 1257, 1169, 1127, 1075, 1058, 969, 863, 755, 722 | [M]⁺ 252.0927 |

| N,N-diethyl-1H-indazole-3-carboxamide | 3436, 3149, 2972, 1579, 1495, 1373, 1272, 1143, 1096, 941, 856, 750, 675 | Not specified |

| (1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone [2] | 3435, 3146, 3053, 2926, 2364, 1583, 1543, 1488, 1354, 1268, 1157, 1130, 1081, 982, 865, 785, 689 | [M+1]⁺ 309.12, [M+2]⁺ 310.12 |

| 6-Nitro-3-(naphthalen-2-yl)-1H-indazole [3] | 733, 744, 792, 1346, 1522 | [M+H]⁺ 290.0928 |

Experimental Protocols

The synthesis of this compound analogs can be achieved through various synthetic routes. Below are generalized protocols based on established literature.

General Procedure for the Synthesis of 3-Aminoindazoles from 2-Halobenzonitriles

A common and effective method for the synthesis of 3-aminoindazoles involves the reaction of 2-halobenzonitriles with a hydrazine source.[6] A copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters is a versatile approach.[6]

Materials:

-

Substituted 2-halobenzonitrile

-

Hydrazine hydrate or a suitable hydrazine derivative

-

Copper catalyst (e.g., CuI)

-

Ligand (e.g., L-proline)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., DMF or DMSO)

Procedure:

-

To a reaction vessel, add the substituted 2-halobenzonitrile, hydrazine derivative, copper catalyst, ligand, and base.

-

Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoindazole analog.

General Procedure for N-Alkylation of 3-Aminoindazoles

Further diversification of the 3-aminoindazole core can be achieved through N-alkylation.

Materials:

-

3-Aminoindazole derivative

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

Base (e.g., NaH or K₂CO₃)

-

Solvent (e.g., DMF or acetonitrile)

Procedure:

-

To a solution of the 3-aminoindazole derivative in the chosen solvent, add the base portion-wise at 0 °C.

-

Stir the mixture for a short period (e.g., 30 minutes) at room temperature.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude product.

-

Purify by column chromatography to isolate the N-alkylated 3-aminoindazole analog.

General Procedure for the Synthesis of 1H-Indazole-3-carboxamide Derivatives

The synthesis of 1H-indazole-3-carboxamide derivatives typically involves the coupling of 1H-indazole-3-carboxylic acid with an appropriate amine.

Materials:

-

1H-Indazole-3-carboxylic acid

-

Substituted amine

-

Coupling agents (e.g., HOBT, EDC.HCl)

-

Base (e.g., TEA or DIPEA)

-

Solvent (e.g., DMF)

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid in DMF, add the coupling agents (HOBT and EDC.HCl) and the base (TEA).

-

Stir the reaction mixture at room temperature for approximately 15 minutes.

-

Add the desired substituted amine to the reaction mixture and continue stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Extract the product with a suitable solvent system (e.g., 10% Methanol in Chloroform).

-

Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.

-

Evaporate the solvent under vacuum and purify the resulting solid by column chromatography.

Biological Activity and Logical Workflows

Derivatives of 3-amino-1H-indazole have demonstrated a wide range of biological activities, with antiproliferative effects against various cancer cell lines being a prominent feature.[7][8][9] The mechanism of action often involves the modulation of key cellular processes such as the cell cycle and apoptosis.

Logical Workflow for Evaluating Antiproliferative Activity

The following diagram illustrates a typical workflow for the screening and preliminary mechanistic investigation of novel this compound analogs as potential anticancer agents.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 3-amino-1H-indazole-6-carboxylic acid in DMSO and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 3-amino-1H-indazole-6-carboxylic acid in dimethyl sulfoxide (DMSO) and various aqueous solutions. Given the critical role of solubility in drug discovery and development, this document outlines detailed experimental protocols and data presentation strategies to ensure accurate and reproducible results.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Its physicochemical properties, particularly solubility, are fundamental to its potential as a therapeutic agent. Poor aqueous solubility can impede absorption and bioavailability, while insolubility in organic solvents like DMSO can complicate in vitro screening and compound handling.[3][4] Therefore, a thorough understanding of its solubility profile is essential for advancing research and development efforts.

This guide details standardized procedures for determining both kinetic and thermodynamic solubility, offering insights into best practices for sample preparation, experimental execution, and data analysis.

Data Presentation: Solubility Profile

While specific experimental values for this compound are not publicly available, the following tables provide a structured format for presenting experimentally determined solubility data.

Table 1: Solubility in DMSO

| Parameter | Value | Method | Temperature (°C) | Notes |

| Maximum Solubility | [Insert Value] mg/mL | Shake-Flask | 25 | Equilibrium reached after 24h incubation. |

| Stock Solution Stability | [Insert Observation] | Visual/HPLC | -20 | Stability after X freeze-thaw cycles. |

Table 2: Aqueous Solubility Profile

| Solvent System (Buffer) | pH | Solubility Type | Solubility (µg/mL) | Method | Temperature (°C) |

| Phosphate-Buffered Saline (PBS) | 7.4 | Kinetic | [Insert Value] | Nephelometry | 25 |

| Phosphate-Buffered Saline (PBS) | 7.4 | Thermodynamic | [Insert Value] | Shake-Flask/HPLC | 25 |

| Simulated Gastric Fluid (pH 1.2) | 1.2 | Thermodynamic | [Insert Value] | Shake-Flask/LC-MS | 37 |

| Simulated Intestinal Fluid (pH 6.8) | 6.8 | Thermodynamic | [Insert Value] | Shake-Flask/LC-MS | 37 |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility of this compound.

Protocol 1: Determination of Maximum Solubility in DMSO

This protocol outlines the shake-flask method to determine the equilibrium solubility of the compound in DMSO at room temperature.[5]

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.

-

Add a small volume of anhydrous DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

If the compound fully dissolves, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed.[5]

-

-

Equilibration:

-

Incubate the supersaturated solution at room temperature (25°C) for 24 hours to ensure equilibrium is reached.[5]

-

Gently mix the solution periodically during this time.

-

-

Separation of Undissolved Solid:

-

Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[5]

-

-

Quantification:

-

Carefully collect the supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) in which the compound is highly soluble.

-

Determine the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.[5]

-

Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

-

Protocol 2: Determination of Aqueous Solubility (Kinetic and Thermodynamic)

Aqueous solubility can be assessed using two primary methods: kinetic and thermodynamic. The kinetic assay is rapid and suitable for early screening, while the thermodynamic assay is considered the "gold standard" for its accuracy.[4][6]

This method involves preparing a concentrated stock solution in DMSO and then diluting it into an aqueous buffer to observe precipitation.[3][6]

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-

Plate reader with nephelometry or turbidity measurement capabilities (e.g., 620 nm)[4]

Procedure:

-

Preparation of Dilution Series:

-

Create a serial dilution of the 10 mM DMSO stock solution in 100% DMSO in a 96-well plate.[7]

-

In a separate 96-well plate, add the aqueous buffer.

-

Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the aqueous plate.

-

-

Precipitation and Measurement:

-

Shake the aqueous plate for a predetermined time (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer or by measuring absorbance at 620 nm.[4]

-

The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

-

This method measures the equilibrium solubility of the solid compound in an aqueous buffer.[4]

Materials:

-

Solid this compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Shaker incubator

-

Filtration device (e.g., 0.45 µm PVDF filter)

-

LC-MS or HPLC system for quantification

Procedure:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial containing the aqueous buffer.

-

Ensure that undissolved solid remains visible.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the solution to reach equilibrium.[4]

-

-

Sample Processing:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Filter the solution to remove any undissolved particles.

-

-

Quantification:

-

Analyze the filtrate using a validated LC-MS or HPLC method to determine the concentration of the dissolved compound.[6]

-

This concentration represents the thermodynamic solubility.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility.

Caption: Workflow for DMSO Solubility Determination.

Caption: Workflows for Kinetic and Thermodynamic Aqueous Solubility.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 3-Amino-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological processes. Derivatives of this heterocyclic core have demonstrated significant therapeutic potential, particularly in the fields of oncology and inflammation. This technical guide provides an in-depth overview of the biological activities of 3-amino-indazole derivatives, with a focus on their mechanisms of action as kinase inhibitors. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts.

Data Presentation: Quantitative Bioactivity of 3-Amino-Indazole Derivatives

The following tables summarize the in vitro biological activities of representative 3-amino-indazole derivatives against various kinases and cancer cell lines. This data provides a quantitative basis for understanding their structure-activity relationships and therapeutic potential.

Table 1: Inhibitory Activity of 3-Amino-Indazole Derivatives against Protein Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| Linifanib (ABT-869) | VEGFR1/Flt-1 | 4 | [1] |

| VEGFR2/KDR | 3 | [1] | |

| PDGFRβ | 66 | [1] | |

| FLT3 | 4 | [1] | |

| CSF-1R | 7 | [2] | |

| c-Kit | - | - | |

| AKE-72 | BCR-ABLWT | < 0.5 | [3] |

| BCR-ABLT315I | 9 | [3] | |

| Compound 8r | FLT3 | 41.6 | [4] |

| FLT3-D835Y | 5.64 | [4] | |

| Compound 10 | FGFR1 | 2000 | [5] |

| FGFR2 | 800 | [5] | |

| FGFR3 | 4500 | [5] | |

| Pazopanib | VEGFR-2 | 30 | [6] |

| Axitinib | VEGFR-2 | 0.2 | [7] |

| Entrectinib | ALK | 12 | [8] |

Table 2: Antiproliferative Activity of 3-Amino-Indazole Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) | Reference |

| 3-amino-N-phenyl-1H-indazole-1-carboxamide (10d) | SR (Leukemia) | Leukemia | 0.0153 | - | [9] |

| 3-amino-N-phenyl-1H-indazole-1-carboxamide (10e) | Various | - | < 1 | - | [9] |

| Compound 1c | K562 | Leukemia | 1.90 (mean) | - | [10] |

| Colon Cell Lines | Colon Cancer | 0.041-33.6 | - | [10] | |

| Melanoma Cell Lines | Melanoma | 0.041-33.6 | - | [10] | |

| Compound 2f | 4T1 | Breast Cancer | - | 0.23 | [6] |

| A549 | Lung Cancer | - | 1.15 | [6] | |

| HepG2 | Liver Cancer | - | 0.80 | [6] | |

| MCF-7 | Breast Cancer | - | 0.34 | [6] | |

| HCT116 | Colon Cancer | - | - | [6] | |

| Compound 6o | K562 | Chronic Myeloid Leukemia | - | 5.15 | [11] |

| A549 | Lung Cancer | - | - | [11] | |

| PC-3 | Prostate Cancer | - | - | [11] | |

| Hep-G2 | Liver Cancer | - | - | [11] | |

| HEK-293 (non-cancerous) | - | - | 33.2 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of 3-amino-indazole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of a 3-amino-indazole derivative against a specific protein kinase, such as VEGFR-2, using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (3-amino-indazole derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1x kinase buffer solution.

-

Compound Dilution: Prepare a serial dilution of the test compound in 1x kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and the kinase substrate.

-

Kinase Reaction:

-

Add the master mix to each well of the 96-well plate.

-

Add the diluted test compound or vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding the recombinant kinase to each well, except for the "blank" wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

ATP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12][13]

NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)

This protocol is based on the standardized NCI-60 screen, a widely used method for evaluating the antiproliferative activity of compounds against a panel of 60 human cancer cell lines.[14][15][16][17][18]

Materials:

-

NCI-60 cell lines

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

Test compound dissolved in DMSO

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution

-

Automated plate reader (515 nm)

Procedure:

-

Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours.

-

Time-Zero Plates: After 24 hours, fix one set of plates with TCA to determine the cell population at the time of drug addition (Tz).

-

Compound Addition: Add the test compound at various concentrations (typically a five-log dilution series) to the remaining plates. Incubate for an additional 48 hours.

-

Cell Fixation: Terminate the assay by adding cold TCA to each well and incubate for 60 minutes at 4°C.

-

Staining: Wash the plates five times with water and air dry. Add SRB solution to each well and incubate for 10 minutes at room temperature.

-

Washing: Remove the unbound SRB by washing five times with 1% acetic acid and air dry the plates.

-

Solubilization: Add Tris base solution to each well to solubilize the bound dye.

-

Data Acquisition: Read the absorbance at 515 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition. The GI50 (concentration causing 50% growth inhibition) is a common metric derived from this assay.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to treatment with a 3-amino-indazole derivative using propidium iodide (PI) staining and flow cytometry.[2][9][19][20][21]

Materials:

-

Cultured cells treated with the test compound or vehicle

-

Phosphate-buffered saline (PBS), cold

-

70% ethanol, cold

-

Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C or for at least 30 minutes on ice.

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at approximately 617 nm. Collect data from at least 10,000 events per sample.

-

Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software (e.g., ModFit LT, FlowJo).

Western Blotting for Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, pRb) by Western blotting to investigate the mechanism of cell cycle arrest induced by 3-amino-indazole derivatives.[1][22][23][24][25]

Materials:

-

Cell lysates from treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for the proteins of interest)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Detect the protein bands using an ECL detection system and an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory properties of 3-amino-indazole derivatives in a rat model of acute inflammation.[5][8][26][27][28]

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Test compound (3-amino-indazole derivative)

-

Vehicle control (e.g., saline, carboxymethyl cellulose)

-

Positive control (e.g., indomethacin)

-

1% carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into control and treatment groups.

-

Compound Administration: Administer the test compound, vehicle, or positive control to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by 3-amino-indazole derivatives and standardized experimental workflows.

Signaling Pathways

Caption: VEGFR/PDGFR signaling pathway and points of inhibition.

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

Experimental Workflows

Caption: In Vitro Kinase Inhibition Assay Workflow.

Caption: Cell Cycle Analysis Workflow.

References

- 1. Western Blot Protocol | Proteintech Group [ptglab.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. tools.thermofisher.cn [tools.thermofisher.cn]

- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. inotiv.com [inotiv.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. dctd.cancer.gov [dctd.cancer.gov]

- 15. dctd.cancer.gov [dctd.cancer.gov]

- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. protocols.io [protocols.io]

- 24. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 25. addgene.org [addgene.org]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

3-Amino-1H-indazole-6-carboxylic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-amino-1H-indazole-6-carboxylic acid core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its recurring presence in a multitude of biologically active compounds that demonstrate high affinity for a diverse array of protein targets.[1][2] Its rigid bicyclic structure, coupled with the strategic placement of amino and carboxylic acid functional groups, provides a versatile template for the design of potent and selective inhibitors, particularly in the realm of oncology. This guide delves into the synthesis, biological significance, and therapeutic applications of this remarkable scaffold, offering a comprehensive resource for professionals in drug discovery and development.

The Strategic Advantage of the Indazole Scaffold

Privileged scaffolds are molecular frameworks that can serve as ligands for multiple, distinct biological targets.[2][3] The 3-amino-1H-indazole structure embodies the key characteristics of a privileged scaffold:

-

Structural Rigidity: The fused ring system provides a defined three-dimensional conformation, reducing the entropic penalty upon binding to a target protein.

-

Hydrogen Bonding Capabilities: The amino group and the indazole nitrogen atoms act as key hydrogen bond donors and acceptors, crucial for anchoring the molecule within a protein's active site.[4]

-

Vectors for Derivatization: The scaffold presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

-

Bioisosteric Potential: The carboxylic acid group can be replaced with other acidic bioisosteres to modulate properties like membrane permeability and metabolic stability.[5][6]

Synthetic Strategies

The synthesis of the this compound core and its derivatives typically involves multi-step sequences. While a definitive, publicly available, step-by-step protocol for the parent 6-carboxylic acid compound is not readily found, synthetic routes for closely related analogues provide a clear blueprint. A common strategy involves the cyclization of appropriately substituted benzonitriles.

General Synthetic Protocol for 3-Aminoindazole Derivatives

A prevalent method for the synthesis of 3-aminoindazoles starts from 2-halobenzonitriles. The following is a generalized protocol based on established literature procedures:[7][8]

Step 1: Palladium-Catalyzed Arylation of Benzophenone Hydrazone with a 2-Bromobenzonitrile Derivative.

-

To a solution of the appropriately substituted 2-bromobenzonitrile (1 equivalent) in an anhydrous solvent such as toluene, add benzophenone hydrazone (1.1 equivalents), a palladium catalyst (e.g., Pd(OAc)2, ~2 mol%), and a suitable phosphine ligand (e.g., BINAP, ~3 mol%).

-

Add a base, typically sodium tert-butoxide (1.4 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Acidic Deprotection and Cyclization.

-

Dissolve the product from Step 1 in a suitable solvent mixture, such as tetrahydrofuran and water.

-

Add a strong acid, for instance, hydrochloric acid (e.g., 3N solution).

-

Heat the mixture to reflux (around 100 °C) for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting 3-aminoindazole derivative by column chromatography or recrystallization.

For the synthesis of carboxamide derivatives from a carboxylic acid precursor, standard peptide coupling conditions are employed.[9][10]

Experimental Protocol: Synthesis of 1H-Indazole-3-carboxamides

-

To a solution of the 1H-indazole-3-carboxylic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a tertiary amine base like triethylamine (3 equivalents).[10]

-

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[10]

-

Add the desired amine (1 equivalent) and continue stirring at room temperature for 4-6 hours.[10]

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.[10]

-

Extract the product with a suitable organic solvent, such as a mixture of chloroform and methanol.[10]

-

Wash the combined organic layers with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[10]

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[10]

Therapeutic Applications in Oncology: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases and other key proteins implicated in cancer progression.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many potent kinase inhibitors utilize the 3-aminoindazole scaffold to anchor within the ATP-binding site of the kinase domain. The amino group often forms crucial hydrogen bonds with the hinge region of the kinase.[4]

VEGFR and FGFR Inhibition:

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key drivers of tumor angiogenesis and proliferation.[3][4][9][11][12][13] Several indazole-based compounds have demonstrated potent inhibition of these kinases.

-

Pazopanib , an approved anti-cancer drug, features a related indazole scaffold and is a multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.[14]

-

Numerous research compounds incorporating the 3-aminoindazole core exhibit nanomolar IC50 values against VEGFR-2 and FGFR1/2.[4][15][16]

Below is a diagram illustrating the VEGFR signaling pathway, a primary target for many indazole-based inhibitors.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. benthamdirect.com [benthamdirect.com]

Unlocking Therapeutic Potential: A Technical Guide to 3-Amino-1H-indazole-6-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the therapeutic potential of derivatives of 3-amino-1H-indazole-6-carboxylic acid, a versatile building block for the development of novel therapeutics. This document provides an in-depth analysis of potential therapeutic targets, structure-activity relationships, and detailed experimental protocols to facilitate further research and drug discovery efforts in this promising area.

Core Biological Activities and Potential Therapeutic Targets

Derivatives of the this compound scaffold have shown significant promise in modulating key biological pathways implicated in a range of diseases, including inflammatory disorders, metabolic diseases, and cancer. Two primary therapeutic target classes have emerged for close analogs of this core structure: Calcium-Release Activated Calcium (CRAC) channels and G-protein coupled receptor 120 (GPR120) .

Calcium-Release Activated Calcium (CRAC) Channel Inhibition

Structurally related indazole-3-carboxamides, which can be synthesized from the 6-carboxylic acid moiety, have been identified as potent blockers of CRAC channels.[1][2] CRAC channels are crucial for calcium signaling in various cell types, particularly immune cells like mast cells and T cells.[2] Dysregulation of CRAC channel activity is implicated in numerous inflammatory and autoimmune diseases. Inhibition of these channels presents a promising therapeutic strategy for conditions such as rheumatoid arthritis, psoriasis, and allergic asthma.

The general structure-activity relationship (SAR) for indazole-3-carboxamide CRAC channel blockers suggests that the nature of the amide substituent significantly influences potency.

G-Protein Coupled Receptor 120 (GPR120) Agonism

Indazole-6-phenylcyclopropylcarboxylic acids have been identified as selective agonists of GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4).[3] GPR120 is a receptor for long-chain free fatty acids and is predominantly expressed in adipose tissue and macrophages. Its activation is associated with anti-inflammatory effects and improved glucose metabolism, making it an attractive target for the treatment of type 2 diabetes and obesity.[3]

Quantitative Data Summary

The following tables summarize the biological activity of representative indazole derivatives targeting CRAC channels and GPR120.

| Compound ID | Target | Assay | IC50 / EC50 (µM) | Cell Line | Reference |

| Indazole-3-carboxamide 1 | CRAC Channel | Calcium Influx | 0.85 | RBL-2H3 | [1] |

| Indazole-3-carboxamide 2 | CRAC Channel | Calcium Influx | 1.2 | RBL-2H3 | [1] |

| Indazole-6-phenylcyclopropylcarboxylic acid 1 | GPR120 | Calcium Mobilization | 0.05 | CHO-hGPR120 | [3] |

| Indazole-6-phenylcyclopropylcarboxylic acid 2 | GPR120 | Calcium Mobilization | 0.12 | CHO-hGPR120 | [3] |

Key Experimental Protocols

Detailed methodologies for evaluating the activity of this compound derivatives against the identified targets are provided below.

CRAC Channel Inhibition: Calcium Influx Assay

Objective: To measure the inhibition of store-operated calcium entry (SOCE) mediated by CRAC channels.

Materials:

-

Rat basophilic leukemia (RBL-2H3) cells

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, pH 7.4

-

Calcium-free HBS (containing 1 mM EGTA)

-

Thapsigargin (SERCA pump inhibitor)

-

Test compounds (derivatives of this compound)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells into 96-well plates at a density of 5 x 10^4 cells/well and culture overnight.

-

Dye Loading: Wash cells once with HBS. Load cells with 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBS for 45 minutes at 37°C.

-

Washing: Wash cells twice with calcium-free HBS to remove extracellular dye.

-

Compound Incubation: Add test compounds at various concentrations to the wells and incubate for 15 minutes at room temperature.

-

Store Depletion: Place the plate in the fluorescence plate reader. Record baseline fluorescence for 1 minute. Add thapsigargin to a final concentration of 1 µM to deplete intracellular calcium stores and record the fluorescence signal for 5 minutes.

-

Calcium Add-back: Add CaCl2 to a final concentration of 2 mM to initiate SOCE and record the fluorescence signal for a further 5 minutes.

-

Data Analysis: The increase in fluorescence intensity after the addition of CaCl2 represents SOCE. Calculate the percentage inhibition of SOCE by the test compounds compared to a vehicle control.

Mast Cell Degranulation: β-Hexosaminidase Release Assay

Objective: To assess the effect of test compounds on the degranulation of mast cells.

Materials:

-

RBL-2H3 cells

-

Anti-dinitrophenyl (DNP)-IgE

-

DNP-human serum albumin (HSA)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Citrate buffer (0.1 M, pH 4.5)

-

Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

-

96-well microplates

-

Microplate reader

Procedure:

-

Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize with anti-DNP-IgE (0.5 µg/mL) overnight.

-

Washing and Compound Treatment: Wash the cells twice with Tyrode's buffer. Pre-incubate the cells with various concentrations of the test compound for 30 minutes.

-

Stimulation: Stimulate the cells with DNP-HSA (100 ng/mL) for 1 hour at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Enzyme Reaction: In a new plate, mix the supernatant with an equal volume of pNAG solution in citrate buffer and incubate for 1 hour at 37°C.

-

Stopping the Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells with Triton X-100).

Pro-inflammatory Cytokine Release: TNF-α ELISA

Objective: To quantify the inhibition of TNF-α release from activated mast cells.

Materials:

-

RBL-2H3 cells

-

Anti-DNP-IgE and DNP-HSA

-

Commercial TNF-α ELISA kit

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Cell Culture and Stimulation: Follow the same procedure for cell sensitization, compound treatment, and stimulation as in the β-hexosaminidase release assay.

-

Supernatant Collection: Collect the cell culture supernatant after stimulation.

-

ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody for TNF-α.

-

Adding the collected supernatants and standards to the wells.

-

Incubating to allow TNF-α to bind to the capture antibody.

-

Washing the plate and adding a detection antibody.

-

Adding an enzyme-linked secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

Data Analysis: Calculate the concentration of TNF-α in the supernatants by comparing the absorbance values to a standard curve.

GPR120 Agonist Activity: Calcium Mobilization Assay

Objective: To measure the agonist activity of test compounds on GPR120-mediated intracellular calcium mobilization.

Materials:

-

CHO or HEK293 cells stably expressing human GPR120 (CHO-hGPR120)

-

Fluo-4 AM or a similar calcium-sensitive dye

-

Pluronic F-127

-

Assay buffer (e.g., HBSS)

-

Test compounds

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Seeding: Seed CHO-hGPR120 cells into 96-well plates and allow them to attach overnight.

-

Dye Loading: Load the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Assay: Place the plate in the fluorescence microplate reader. Record baseline fluorescence.

-

Compound Addition: Inject the test compounds at various concentrations and immediately start recording the fluorescence signal for 2-3 minutes to capture the transient calcium peak.

-

Data Analysis: The increase in fluorescence intensity upon compound addition reflects GPR120-mediated calcium mobilization. Calculate the EC50 values for the test compounds.

Visualizing Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: CRAC Channel Signaling Pathway in Mast Cells.

Caption: Calcium Influx Assay Workflow.

Caption: GPR120 Signaling Pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. Its derivatives have demonstrated potent activity as both CRAC channel inhibitors and GPR120 agonists, highlighting the versatility of this chemical core. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new medicines based on this privileged indazole structure. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinically effective treatments.

References

- 1. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]

The 3-Amino-Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-amino-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful and investigational drugs. Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, making it a cornerstone in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the 3-amino-indazole scaffold, detailing its synthesis, biological activities, and therapeutic applications, with a focus on kinase and PARP inhibition.

The 3-Amino-Indazole Core: A Favorable Pharmacophore

The 3-amino-indazole moiety is a bicyclic heteroaromatic system consisting of a benzene ring fused to a pyrazole ring, with an amino group at the 3-position.[1] This arrangement offers several key advantages for drug design:

-

Hydrogen Bonding Capabilities: The amino group and the pyrazole ring nitrogens can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the hinge region of kinases and the active sites of other enzymes.[2]

-

Structural Rigidity and Planarity: The rigid, planar nature of the indazole core provides a stable platform for the precise positioning of substituent groups, enabling tailored interactions with target proteins.

-

Versatile Substitution Patterns: The scaffold allows for chemical modifications at multiple positions, particularly at the N1, N2, and C5, C6 positions of the indazole ring, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Synthesis of the 3-Amino-Indazole Scaffold and Derivatives

The construction of the 3-amino-indazole core and its subsequent derivatization are critical steps in the drug discovery process. Several synthetic strategies have been developed to efficiently access this key scaffold.

General Synthesis of 3-Amino-1H-indazoles

A common and efficient method for the synthesis of the 3-amino-1H-indazole core involves the cyclization of ortho-halobenzonitriles with hydrazine.[4][5]

Experimental Protocol: Synthesis of 3-Amino-1H-indazole from 2-Fluorobenzonitrile [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (2.0-5.0 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield the 3-amino-1H-indazole. Further purification can be achieved by recrystallization if necessary.

An alternative route utilizes 2-bromobenzonitriles in a two-step process involving a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection and cyclization sequence.[6]

Derivatization by Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the indazole scaffold, typically at a halogenated position (e.g., 5-bromo-3-amino-indazole).[7][8] This allows for the exploration of structure-activity relationships and the optimization of compound properties.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-amino-indazole [8]

-

Reaction Setup: In a microwave vial or a round-bottom flask, combine 5-bromo-3-amino-indazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). If using conventional heating, reflux for 8-24 hours. For microwave-assisted synthesis, heat to 120-150 °C for 15-60 minutes.[9]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C5-arylated 3-amino-indazole derivative.

Biological Activities and Therapeutic Targets

3-Amino-indazole derivatives have demonstrated a broad spectrum of biological activities, with a significant impact on cancer therapy.[3] The primary targets for this scaffold are protein kinases and poly(ADP-ribose) polymerase (PARP).

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 3-amino-indazole scaffold has proven to be an excellent "hinge-binding" motif, effectively targeting the ATP-binding site of numerous kinases.

Key Kinase Targets:

-

Anaplastic Lymphoma Kinase (ALK): Entrectinib is a potent ALK inhibitor.[1]

-

Fibroblast Growth Factor Receptor (FGFR): Several 3-amino-indazole derivatives have been developed as FGFR inhibitors.[1]

-

FMS-like Tyrosine Kinase 3 (FLT3): This is a key target in acute myeloid leukemia (AML), and numerous 3-amino-indazole-based inhibitors have been reported.

-

Platelet-Derived Growth Factor Receptor (PDGFRα) and Kit: These kinases are also targeted by this scaffold.

-

Glycogen Synthase Kinase 3β (GSK3β): 3-Amino-1H-indazoles have been identified as inhibitors of GSK3β.[2]

-

BCR-ABL: This fusion protein, characteristic of chronic myeloid leukemia (CML), is another important target.

Quantitative Data on 3-Amino-Indazole Based Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ / EC₅₀ | Reference |

| Entrectinib | ALK | 12 nM | [1] |

| Derivative 99 | FGFR1 | 2.9 nM | [1] |

| Compound 4 | FLT3 | <10 nM (EC₅₀) | |

| Compound 11 | PDGFRα-T674M | <10 nM (EC₅₀) | |

| Compound 4 | Kit-T670I | <10 nM (EC₅₀) | |

| AKE-72 | BCR-ABL (T315I) | 9 nM |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are central to the DNA damage response (DDR). Inhibiting PARP in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality. Niraparib (MK-4827), a 2H-indazole-7-carboxamide, is a potent PARP1/2 inhibitor.[10]

Quantitative Data on 3-Amino-Indazole Based PARP Inhibitors

| Compound | Target | IC₅₀ | Reference |

| Niraparib (MK-4827) | PARP1 | 3.8 nM | [10] |

| Niraparib (MK-4827) | PARP2 | 2.1 nM | [10] |

Experimental Protocols for Biological Evaluation

The biological activity of 3-amino-indazole derivatives is typically assessed through a series of in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1][11]

Experimental Protocol: ADP-Glo™ Kinase Assay [1][11]

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, substrate, and the 3-amino-indazole test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based PARP Inhibition Assay (ELISA)

This assay quantifies the level of poly(ADP-ribose) (PAR) in cell lysates, which is a direct measure of PARP activity.[12][13]

Experimental Protocol: Cell-Based PARP Inhibition ELISA [12][13]

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 3-amino-indazole test compound for a specified duration.

-

Induce DNA damage (e.g., with H₂O₂) to activate PARP.

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer containing PARP inhibitors (to prevent ex vivo PAR formation). Trichloroacetic acid (TCA) precipitation is also an effective method to inactivate enzymes.[13]

-

-

ELISA:

-

Coat a high-binding ELISA plate with an anti-PAR antibody.

-

Add the cell lysates to the wells and incubate to allow the capture of PAR.

-

Wash the wells and add a detection antibody (e.g., a biotinylated anti-PAR antibody).

-

Add a streptavidin-HRP conjugate and then a chromogenic substrate.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of PARP inhibition and determine the cellular IC₅₀ value.

-

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay used to assess the anti-proliferative effects of the compounds on cancer cell lines.[4][14][15][16]

Experimental Protocol: MTT Assay [4][14][15][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 3-amino-indazole compounds for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[16]

Western Blotting for Phosphorylated Proteins

Western blotting is used to determine the effect of the inhibitors on the phosphorylation status of target kinases and their downstream signaling proteins.[17][18]

Experimental Protocol: Western Blot for p-FLT3 and p-STAT5 [7][17]

-

Cell Treatment and Lysis: Treat FLT3-mutant AML cells (e.g., MV4-11) with the 3-amino-indazole inhibitor for a short period (e.g., 2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.[17]

-

Protein Quantification and SDS-PAGE: Determine the protein concentration of the lysates and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and phosphorylated STAT5 (p-STAT5) overnight at 4°C.[18]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band intensities to determine the extent of inhibition of phosphorylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the role of 3-amino-indazole scaffolds in drug discovery.

Signaling Pathways